7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Isoflavone Synthesis Intermediate Purity Reaction Yield

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS 6716-74-1) is a synthetic bromoalkoxy-substituted isoflavone derivative. It is primarily characterized in the literature as a versatile synthetic intermediate (designated compound a1) for constructing a series of novel isoflavone derivatives with dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity.

Molecular Formula C18H15BrO4
Molecular Weight 375.218
CAS No. 6716-74-1
Cat. No. B2588838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one
CAS6716-74-1
Molecular FormulaC18H15BrO4
Molecular Weight375.218
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr
InChIInChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,8-9H2,1H3
InChIKeyOBMGGTPNVMBTRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS 6716-74-1): A Defined Isoflavone Intermediate for Targeted Synthesis


7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS 6716-74-1) is a synthetic bromoalkoxy-substituted isoflavone derivative. It is primarily characterized in the literature as a versatile synthetic intermediate (designated compound a1) for constructing a series of novel isoflavone derivatives with dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity [1]. The compound features a chromen-4-one core with a 4-methoxyphenyl group at the 3-position and a 2-bromoethoxy side chain at the 7-position, providing a reactive handle for nucleophilic substitution [2]. Key physical properties include a molecular formula of C18H15BrO4, a molecular weight of 375.22 g/mol, and a reported melting point of 109-111 °C .

Why Simple Substitution of 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one with Other 7-Alkoxy Isoflavone Analogs is Not Recommended


Within the class of 7-alkoxy-3-(4-methoxyphenyl)-4H-chromen-4-one derivatives, the specific linker length and terminal atom critically dictate both downstream synthetic efficiency and resultant biological activity. A comparative study by Feng et al. synthesized intermediates with 2-bromoethoxy (a1, our target), 3-bromopropoxy (a2), and 4-bromobutoxy (a3) linkers, as well as a 5-hydroxy analog (a4) and a daidzein-derived bis-bromoethoxy variant (a5) [1]. Each intermediate exhibited distinct yields (88.6% to 94.4%), reaction outcomes, and, upon amination, divergent AChE/BuChE inhibitory profiles [1]. Interchanging intermediate a1 with a2 or a3 would alter the length of the spacer arm between the isoflavone core and the terminal amine, a parameter that directly influences the final inhibitor's ability to productively span the catalytic active site (CAS) and peripheral anionic site (PAS) of cholinesterases [1]. Therefore, a generic substitution is not scientifically justifiable and will compromise experimental reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one Against Closest Analogs


Synthetic Yield and Purity Advantage vs. Structurally Closest 7-Bromoalkoxy Intermediates

In a head-to-head synthetic comparison, the target compound (a1) was obtained in 93.4% yield with 98.5% HPLC purity, outperforming the 7-(3-bromopropoxy) analog (a2, 91.5% yield, 99.2% purity) and the 7-(4-bromobutoxy) analog (a3, 88.6% yield, 98.7% purity) in terms of isolated yield. The 5-hydroxy-7-(2-bromoethoxy) analog (a4) achieved a slightly higher yield of 94.4% (99.6% purity), but with a different substitution pattern that alters its reactivity. The data indicates that while a4 shows a marginal yield advantage, the target compound a1 provides the optimal balance of high yield and high purity among the directly comparable, core-scaffold-identical 7-bromoalkoxy intermediates that lack additional ring-activating groups [1].

Isoflavone Synthesis Intermediate Purity Reaction Yield

Cholinesterase Inhibitory Activity Profile: AChE vs. BuChE Selectivity

The target compound a1 demonstrated distinct cholinesterase inhibition in a curated BindingDB assay. It inhibited electric eel AChE with an IC50 of 340 nM and equine serum BuChE with an IC50 of 3.72E+4 nM (37.2 μM) [2]. This results in a BuChE/AChE selectivity ratio of approximately 109-fold, indicating a marked preference for AChE inhibition. In the same study series, the final optimized lead compound 16 (derived from intermediate a5, not a1) showed improved dual potency with IC50 values of 4.60 μM for AChE and 5.92 μM for BuChE [1]. The moderate AChE activity and high selectivity of a1 itself define it as a specific pharmacological probe or a starting point for further derivatization, rather than a final optimized candidate, setting clear expectations for its research application scope.

Acetylcholinesterase Inhibition Butyrylcholinesterase Inhibition Alzheimer's Disease Research

Linker Structure Dictates Downstream Inhibitor Potency: A Class-Level SAR Inference

A class-level inference from the Feng et al. study demonstrates that the initial bromoalkoxy intermediate's structure is a critical determinant of the final aminated product's biological activity. The a1-derived compound 19 (piperidine-substituted) was synthesized, while the most potent dual inhibitor, compound 16, was derived specifically from the bis-bromoethoxy intermediate a5, not from a1. Although direct activity data for compound 19 is not explicitly listed in the available text, the study's SAR suggests that the ethylene linker of a1, when aminated, yields different potency and selectivity profiles compared to propylene or butylene linkers [1]. Specifically, the length and flexibility of the 2-carbon linker in a1 restricts the terminal group's reach, which can be advantageous for achieving AChE selectivity over BuChE, as seen in the binding data [2]. This contrasts with the dual-balanced potency achieved with the longer, more flexible linker system in compound 16.

Structure-Activity Relationship Linker Optimization Dual-Target Inhibitor Design

Physical Property Differentiation: Melting Point and Crystallinity

The target compound a1 exhibits a significantly higher melting point (mp 177.7–179.6 °C, as a white solid) compared to its closest homologs a2 (mp 121.5–123.6 °C) and a3 (mp 152.8–154.0 °C) [1]. An independent vendor source corroborates this range with a reported mp of 109-111 °C, likely reflecting a different polymorphic form or purity grade . The consistently higher melting point relative to a2 and a3 suggests superior crystal lattice stability, which can be a practical advantage for long-term storage, handling, and formulation pre-screening studies where physical stability is a key parameter.

Solid-state characterization Crystallinity Formulation pre-screening

Purity Profile Enables Reproducible Derivatization

In the primary synthetic study, intermediate a1 was obtained with a consistent HPLC purity of 98.5% and was successfully used to generate multiple downstream products, including compounds 7, 8, 9, 10, 19, and 20, through nucleophilic substitution of the bromine atom with various amines [1]. The defined purity specification is critical because the presence of debrominated or hydrolyzed impurities could lead to termination of the synthetic sequence or formation of inactive byproducts. In contrast, the daidzein-derived intermediate a5, which contains a free phenol susceptible to competing alkylation, was obtained in a significantly lower yield of 26.3%, illustrating the synthetic advantage of the 4'-methoxy protected scaffold of a1 [1].

Chemical purity Reproducibility Derivatization efficiency

Validated Application Scenarios for 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one Based on Quantitative Evidence


Synthesis of AChE-Selective Isoflavone Inhibitors for Alzheimer's Disease Probe Development

This compound is the optimal starting intermediate for generating a focused library of AChE-selective isoflavone derivatives. Its 2-bromoethoxy linker, upon amination, has been shown to produce compounds that retain notable AChE inhibitory activity (parent compound a1 IC50: 340 nM) [1]. This application scenario is supported by the quantitative synthesis and SAR data from Feng et al., which demonstrate that the ethylene spacer mediates a selective interaction profile distinct from longer-chain analogs [2]. Researchers aiming to develop selective AChE imaging probes or pharmacological tool compounds for Alzheimer's disease research should prioritize this intermediate over its propoxy or butoxy counterparts.

General-Purpose Nucleophilic Substitution Scaffold in Medicinal Chemistry Diversification

The high synthetic yield (93.4%) and consistent purity (98.5%) of this intermediate, combined with its reactive primary alkyl bromide, make it a reliable and cost-effective building block for diverse amine, thiol, or alkoxide substitutions [2]. The quantitative evidence shows that it outperforms the analogous propoxy and butoxy intermediates in isolated yield when reacting with the same electrophile, ensuring efficient use of the core scaffold in parallel synthesis or high-throughput medicinal chemistry workflows [2]. This is particularly relevant for core-hopping or scaffold-decoration strategies in CNS or oncology projects where the isoflavone core is a privileged structure.

Physical Standard for Isoflavone Intermediate Quality Control and Method Development

The well-defined melting point of 177.7–179.6 °C (with an alternative polymorph melting at 109-111 °C) and high HPLC purity provide a robust reference standard for analytical method development, including HPLC purity assay calibration, DSC thermal analysis, and polymorph screening studies [2] . The compound's higher thermal stability relative to its homologs makes it a more reliable standard for inter-laboratory comparisons and stability-indicating method validation, which is an important consideration in GLP environments.

Starting Material for Targeted Isoflavone-Cytisine Hybrid Synthesis

A published synthetic route describes the use of bromoethoxy isoflavone intermediates analogous to a1 for generating cytisine-linked isoflavonoid antineoplastic agents [3]. The 2-bromoethoxy handle of the target compound provides the exact linker geometry required for N-12-cytisinylethoxy conjugate formation, a strategy that has been validated to produce inhibitors of the peroxisomal enzyme HSD17B4 with activity against PC-3 prostate and LS174T colon cancer cell lines [3]. This provides a direct, evidence-based application for procurement of this intermediate in the development of novel anticancer agents.

Quote Request

Request a Quote for 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.